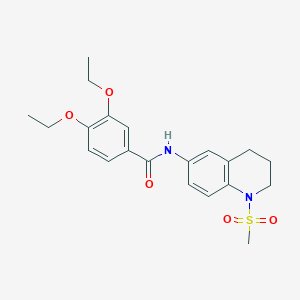

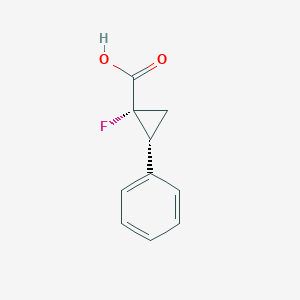

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide” is a chemical compound with the CAS number 941882-66-2 . It is used in scientific research .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Aplicaciones Científicas De Investigación

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

The study by Xia et al. (2016) focuses on the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, a process that generates environmentally benign byproducts and utilizes stable and safe sodium sulfinates as sulfide sources. This methodology provides an effective way to synthesize a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with potential applications in developing new chemical entities with enhanced biological activities or improved material properties due to the introduction of sulfonyl groups into the quinoline framework Xia et al., 2016.

Synthesis and Cardiac Electrophysiological Activity

Research conducted by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides indicates the potential of these compounds in acting as selective class III agents for cardiac electrophysiological activity. This highlights the relevance of sulfonyl and benzamide derivatives in medical research, particularly in the development of novel therapeutic agents for cardiac arrhythmias Morgan et al., 1990.

Anticancer and PI3K Inhibition

The work of Shao et al. (2014) introduces 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures for PI3K inhibitors with anticancer properties. Through bioisostere, they synthesized compounds with antiproliferative activities, indicating the potential of such derivatives in cancer therapy by inhibiting the PI3K/AKT/mTOR pathway Shao et al., 2014.

Antimalarial Sulfonamides and COVID-19 Drug Potential

Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and characterized their ADMET properties. Interestingly, these sulfonamide derivatives also showed potential against COVID-19, suggesting a versatile application in addressing infectious diseases Fahim & Ismael, 2021.

Synthetic Cannabinoid Receptor Agonists

Studies by Richter et al. (2022) on synthetic cannabinoid receptor agonists like 2F-QMPSB and SGT-233, which contain sulfamoyl benzoate or benzamide core structures, delve into their metabolic fate and isozyme mapping. This research contributes to the understanding of the pharmacokinetics and potential toxicological profiles of new psychoactive substances Richter et al., 2022.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-27-19-11-8-16(14-20(19)28-5-2)21(24)22-17-9-10-18-15(13-17)7-6-12-23(18)29(3,25)26/h8-11,13-14H,4-7,12H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWWEFLMPCSRLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2411942.png)

![{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2411951.png)

![6-Benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2411952.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2411957.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411958.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/no-structure.png)

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2411963.png)